1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine is a heterocyclic compound that belongs to the class of bipyrazoles
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions . The reaction typically requires the use of strong acids such as nitric acid and sulfuric acid, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can lead to the formation of nitro derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a bioactive molecule due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties. Additionally, in the industry, it can be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine can be compared with other similar compounds such as 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine The presence of different functional groups can significantly influence their properties and applications .
Conclusion
1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine is a versatile compound with a wide range of applications in various scientific fields. Its unique structural features and reactivity make it an important compound for further research and development.
Eigenschaften
Molekularformel |
C10H15N5 |
---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
2-methyl-4-propyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-3-4-7-9(8-5-6-12-13-8)14-15(2)10(7)11/h5-6H,3-4,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SYKQTWZDUJTRIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N(N=C1C2=CC=NN2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.